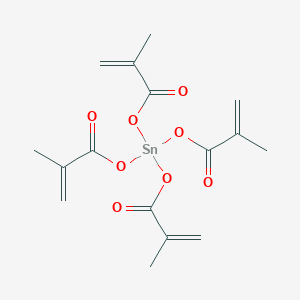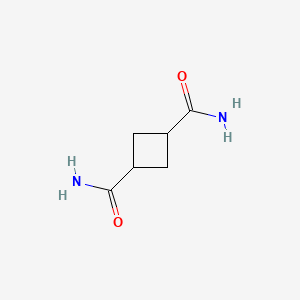
Cyclobutane-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,3-dicarboxamide is an organic compound characterized by a cyclobutane ring with two carboxamide groups attached at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-dicarboxamide can be synthesized through a [2+2] cycloaddition reaction involving alkenes. This reaction typically requires UV light to initiate the formation of the cyclobutane ring. The reaction conditions often include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the cycloaddition reaction. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutane-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclobutane-1,3-dicarboxylic acid.
Reduction: Cyclobutane-1,3-diamine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
Cyclobutane-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Industry: this compound is used in the development of advanced materials, including polymers and photo-responsive materials
Mécanisme D'action
The mechanism by which cyclobutane-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Cyclobutane-1,3-dicarboxamide can be compared with other similar compounds such as cyclobutane-1,1-dicarboxamide and cyclopropyl-1,1-dicarboxamide:
Cyclobutane-1,1-dicarboxamide: This compound has two carboxamide groups attached to the same carbon atom, leading to different chemical properties and reactivity.
Cyclopropyl-1,1-dicarboxamide: This compound features a cyclopropane ring instead of a cyclobutane ring, resulting in different steric and electronic effects.
Propriétés
Numéro CAS |
90048-02-5 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
cyclobutane-1,3-dicarboxamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)3-1-4(2-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10) |
Clé InChI |
OJEPEHNTDPXZSY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


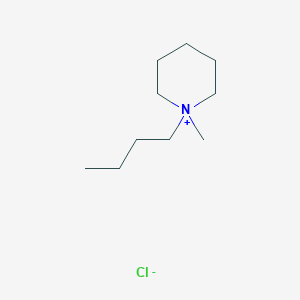
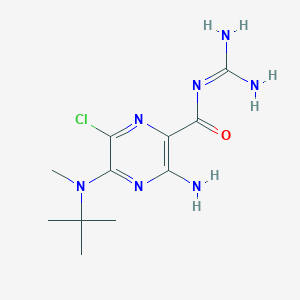

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
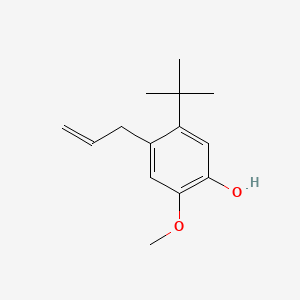
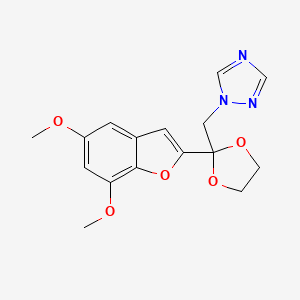

![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
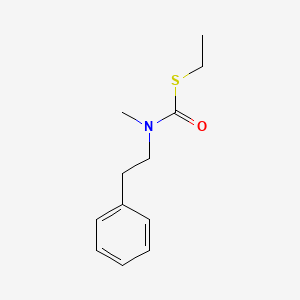

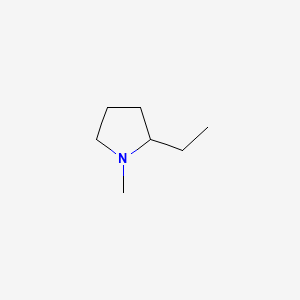
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
